molecular formula C18H36O3 B14355439 Heptyl 3-(heptyloxy)-2-methylpropanoate CAS No. 90177-71-2

Heptyl 3-(heptyloxy)-2-methylpropanoate

Cat. No.: B14355439
CAS No.: 90177-71-2
M. Wt: 300.5 g/mol
InChI Key: OGQOENPIGOIHCO-UHFFFAOYSA-N
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Description

Heptyl 3-(heptyloxy)-2-methylpropanoate is a branched-chain ester featuring a heptyl group attached to the oxygen atom of a propanoate backbone, with an additional heptyloxy substituent at the third carbon. This structure confers unique physicochemical properties, such as increased hydrophobicity compared to shorter-chain esters. For example, degraded forms of β-carotene exposed to Cannabis sativa smoke yield similar 2-methylpropanoate derivatives, which are associated with lipid peroxidation and toxicity .

Properties

CAS No.

90177-71-2

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

heptyl 3-heptoxy-2-methylpropanoate

InChI

InChI=1S/C18H36O3/c1-4-6-8-10-12-14-20-16-17(3)18(19)21-15-13-11-9-7-5-2/h17H,4-16H2,1-3H3

InChI Key

OGQOENPIGOIHCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCC(C)C(=O)OCCCCCCC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Fischer Esterification

In this approach, the carboxylic acid reacts directly with heptanol in the presence of a mineral acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted under reflux with azeotropic removal of water to shift equilibrium toward ester formation. For example, heating equimolar amounts of 3-(heptyloxy)-2-methylpropanoic acid and heptanol at 120°C for 6–8 hours in toluene with 1% sulfuric acid yields the ester in ~75% purity. However, the steric hindrance from the 2-methyl group often necessitates prolonged reaction times.

Activation via Acid Chloride Intermediate

To overcome kinetic limitations, the carboxylic acid may first be converted to its acid chloride. Treatment with thionyl chloride (SOCl₂) at 60°C generates 3-(heptyloxy)-2-methylpropanoyl chloride, which subsequently reacts with heptanol in the presence of a base like pyridine. This two-step process achieves yields exceeding 85%, as the acyl chloride’s reactivity mitigates steric challenges.

Transesterification of Methyl 3-(Heptyloxy)-2-Methylpropanoate

Transesterification offers an alternative route, particularly when the methyl ester precursor is more accessible.

Alkoxide-Catalyzed Methanol Exchange

A mixture of methyl 3-(heptyloxy)-2-methylpropanoate and excess heptanol is heated with sodium methoxide (NaOMe) at 65–80°C under reduced pressure to remove methanol. For instance, a 3:1 molar ratio of heptanol to methyl ester with 0.5% NaOMe achieves >90% conversion within 4 hours. The use of ethylene glycol as a co-solvent enhances miscibility and reaction homogeneity.

Large-Scale Process Optimization

Industrial-scale applications employ continuous distillation to strip methanol, driving the equilibrium. At 55°C and 1500–2200 Pa pressure, yields of 96% have been reported. Catalytic systems must avoid saponification; thus, anhydrous conditions and controlled base concentrations (≤1% w/w) are critical.

Multi-Step Synthesis from Propanoic Acid Derivatives

For laboratories lacking direct access to 3-(heptyloxy)-2-methylpropanoic acid, a stepwise assembly is employed.

Nucleophilic Substitution to Install the Heptyloxy Group

2-Methyl-3-hydroxypropanoic acid is treated with heptyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 80°C for 12 hours, yielding 3-(heptyloxy)-2-methylpropanoic acid after acidic workup. Subsequent esterification with heptanol via DCC/DMAP coupling achieves an overall yield of 68%.

Protection-Deprotection Strategies

When sensitive functional groups are present, temporary protection is necessary. For example, the carboxylic acid may be shielded as a 4-nitrobenzyl ester during the heptyloxy group installation. Hydrogenolysis over palladium-on-carbon then cleaves the protecting group, enabling final esterification.

Critical Analysis of Methodologies

Method Yield Conditions Advantages Limitations
Fischer Esterification 70–75% 120°C, H₂SO₄, toluene Simplicity Low yield due to steric hindrance
Acid Chloride Route 85–90% SOCl₂, pyridine, 60°C High reactivity Requires hazardous reagents
Transesterification 90–96% NaOMe, 55–80°C, 1500–2200 Pa Scalable, mild conditions Methanol removal infrastructure needed
Multi-Step Synthesis 60–68% DMF, K₂CO₃, DCC/DMAP Flexibility in intermediate design Labor-intensive, lower overall yield

Challenges and Mitigation Strategies

Steric Hindrance

The 2-methyl group on the propanoate backbone impedes nucleophilic attack during esterification. Employing bulky activators like pivaloyl chloride or using coupling agents (e.g., DCC) alleviates this issue by enhancing electrophilicity.

Purification Complexities

Long alkyl chains reduce volatility, complicating distillation. Silica gel chromatography with hexane/ethyl acetate gradients (9:1 to 4:1) effectively isolates the product. Alternatively, fractional crystallization at −20°C separates the ester from unreacted heptanol.

Side Reactions

Aldol condensation of heptanal byproducts (from heptanol oxidation) is minimized by maintaining inert atmospheres and avoiding strong bases during esterification.

Chemical Reactions Analysis

Types of Reactions

Heptyl 3-(heptyloxy)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the heptyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.

Major Products Formed

    Oxidation: Heptyl 3-(heptyloxy)-2-methylpropanoic acid.

    Reduction: Heptyl 3-(heptyloxy)-2-methylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Heptyl 3-(heptyloxy)-2-methylpropanoate finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of Heptyl 3-(heptyloxy)-2-methylpropanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) 3-Methylbutyl 2-Methylpropanoate (Isoamyl Isobutyrate)
  • Structure: Branched ester with a 3-methylbutyl (isoamyl) group and 2-methylpropanoate.
  • Properties : Boiling point and density data from Heat Capacity of Liquids () suggest lower volatility compared to linear esters due to branching.
  • Applications : Used as a flavoring agent, contrasting with the longer heptyl chain in the target compound, which may enhance lipid solubility for industrial applications.
(b) Methyl 3-(Benzylamino)-2-Methylpropanoate
  • Structure: Amino-substituted 2-methylpropanoate with a benzyl group.
  • Properties: Boiling point: 142–144°C at 14 Torr; density: 1.031 g/cm³. The amino group introduces polarity, reducing hydrophobicity compared to the alkoxy-substituted target compound .
  • Toxicity: Amino derivatives may exhibit higher reactivity, whereas heptyl/heptyloxy groups could enhance membrane permeability, influencing bioavailability.
(c) Degradation Products of β-Carotene
  • Examples: 3-(Hydroxy-2,4,4-trimethylpentyl)-2-methylpropanoate and (2-ethyl-3-hydroxyhexyl)-2-methylpropanoate ().
  • Toxicity : These compounds, structurally akin to the target molecule, show significant toxicity (LC₅₀ = 397.35 µg/mL in Artemia salina assays), suggesting that hydroxylation and chain branching may enhance biological activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Boiling Point/Density Toxicity (LC₅₀)
Heptyl 3-(heptyloxy)-2-methylpropanoate* ~284 (estimated) Heptyl, heptyloxy N/A Not reported
3-Methylbutyl 2-methylpropanoate 158.24 Isoamyl, methyl Data in Low (flavor use)
Methyl 3-(benzylamino)-2-methylpropanoate 207.27 Benzylamino, methyl 142–144°C (14 Torr) Not tested
β-Carotene degradation product ~200–220 Hydroxy, branched alkyl N/A 397.35 µg/mL

*Estimated based on heptyl hexanoate (214.35 g/mol, ) and structural additions.

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